1-(3-Phenyl-2-propenyl)-1,2,4-triazole
Description
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(3-phenylprop-2-enyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H11N3/c1-2-5-11(6-3-1)7-4-8-14-10-12-9-13-14/h1-7,9-10H,8H2 |
InChI Key |
QIXCXMCTKPLSML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazole, including those similar to 1-(3-Phenyl-2-propenyl)-1,2,4-triazole, have shown promising results in inhibiting the growth of various pathogens.
- Case Study : A study demonstrated that a series of triazole derivatives had higher antifungal activity compared to standard antifungal agents like azoxystrobin and ketoconazole. For instance, certain derivatives showed an inhibitory rate of 90–98% against P. piricola .
Antibacterial Properties
The antibacterial efficacy of triazole derivatives has been extensively documented. Compounds similar to this compound have been synthesized and tested against both Gram-positive and Gram-negative bacteria.
- Data Table: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 0.5 |
| Compound C | P. aeruginosa | 0.75 |
This table illustrates the Minimum Inhibitory Concentration (MIC) values for various triazole derivatives against key bacterial strains .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The ability of these compounds to interact with biological targets involved in cancer cell proliferation makes them suitable candidates for further development.
- Case Study : A derivative demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 1.02 to 74.28 µM across different cell types . Such findings suggest that compounds like this compound may serve as effective scaffolds in designing new anticancer agents.
Anti-inflammatory Properties
Triazoles have also been investigated for their anti-inflammatory effects. The incorporation of phenyl groups into the triazole structure can enhance its pharmacological profile.
- Data Table: Anti-inflammatory Activity
| Compound | Reference Drug | Activity Comparison |
|---|---|---|
| Compound D | Diclofenac | Higher efficacy |
| Compound E | Celecoxib | Comparable efficacy |
This table summarizes the anti-inflammatory activities of selected triazole derivatives compared to established anti-inflammatory medications .
Agricultural Applications
The utility of triazoles extends into agricultural chemistry as well, where they are employed as fungicides and herbicides due to their ability to inhibit fungal growth.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Variations in Triazole Derivatives
The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent groups. Key structural comparisons include:
Key Observations :
Electronic Effects of Substituents
Substituents on the triazole ring significantly influence electronic properties and reactivity:
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups increase electrophilicity, enhancing anticancer and antifungal activities. For example, nitro-substituted triazines exhibit higher sensitivity due to reduced bond strength .
- Electron-donating groups (EDGs): Amino or methoxy groups decrease activity by stabilizing molecular bonds, as seen in amino-triazine derivatives .
- Allyl groups : The 3-phenyl-2-propenyl substituent may act as a mild EWG, balancing reactivity and stability. DFT studies suggest such groups facilitate intermolecular interactions in crystal structures .
Anticancer Activity
- Compounds with EWGs on the triazole ring (e.g., nitro, chloro) show potent activity against cancer cell lines (IC₅₀ < 10 μM) .
- 1,2,4-Triazole-coumarin hybrids with EWGs exhibit higher cytotoxicity than EDG-bearing analogs .
Antimicrobial Activity
- Thiosemicarbazide-triazoles (e.g., compounds 4a–c) demonstrate moderate antibacterial activity, while benzimidazole-triazole hybrids show broad-spectrum antifungal effects .
- The allyl group’s role in antimicrobial activity remains underexplored but may mimic the lipophilic properties of fluconazole’s difluorophenyl group .
Antitubercular Activity
Physicochemical and Energetic Properties
- Density and Stability : Azetidine-fused triazoles exhibit higher densities (1.85–1.95 g/cm³) compared to azobis-1,2,4-triazole (1.75 g/cm³), suggesting structural modifications improve energetic performance .
- Solubility : S-Alkylation of triazole-thiols enhances hydrophobicity, critical for membrane penetration in antimicrobial agents .
Preparation Methods
Reaction Mechanism and Conditions
-
Amidrazone Preparation : Hydrazine reacts with nitriles or amides to form amidrazones. For example, benzamide treated with hydrazine yields benzamidrazone.
-
Cyclocondensation : Benzamidrazone reacts with cinnamaldehyde in the presence of sulfuric acid at 100–120°C, facilitating dehydration and cyclization. The reaction proceeds via nucleophilic attack of the amidrazone’s terminal nitrogen on the carbonyl carbon, followed by intramolecular cyclization (Figure 1).
Optimization Insights :
-
Yields improve significantly when using excess cinnamaldehyde (1.5 equiv.) and catalytic p-toluenesulfonic acid (PTSA).
-
Solvent choice (e.g., ethanol vs. DMF) affects reaction rate and purity. Ethanol favors faster cyclization but requires higher temperatures.
Alkylation of Pre-formed 1,2,4-Triazole Derivatives
Direct alkylation of 1,2,4-triazole with 3-phenyl-2-propenyl bromide offers a straightforward route. This method leverages the nucleophilic character of the triazole’s NH group.
Procedure and Challenges
-
Triazole Activation : Deprotonation of 1,2,4-triazole using potassium hydroxide in DMSO enhances nucleophilicity.
-
Alkylation : Addition of 3-phenyl-2-propenyl bromide (1.2 equiv.) at 60°C for 6–8 hours yields the target compound.
Key Considerations :
-
Competing N1 vs. N4 alkylation can occur, necessitating regioselective control. Polar aprotic solvents (e.g., DMSO) favor N1 substitution due to steric and electronic factors.
-
Purification via column chromatography (ethyl acetate/hexane, 3:7) isolates the desired isomer in >85% purity.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the formation of 1,2,4-triazoles by enhancing reaction kinetics. This method combines triazole ring formation and propenyl substitution in a single step.
Protocol
-
Reactants : Benzohydrazide, ammonium acetate, and cinnamaldehyde are mixed in acetic acid.
-
Microwave Conditions : Irradiation at 150 W for 15–20 minutes promotes cyclocondensation and dehydration.
Advantages :
-
Reaction time reduced from 12 hours (conventional heating) to 20 minutes.
Electrochemical Synthesis Using NH₄OAc and Hydrazines
Electrochemical methods provide a green alternative by avoiding toxic reagents. This approach utilizes in situ-generated iodonium intermediates to facilitate triazole formation.
Experimental Setup
-
Electrolyte Solution : NH₄OAc in acetonitrile with a graphite anode and platinum cathode.
-
Substrates : Phenylhydrazine and cinnamyl alcohol are electrolyzed at 2.5 V for 3 hours.
Outcomes :
-
75–80% yield with excellent regioselectivity (N1 >95%).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variants
Although CuAAC typically yields 1,2,3-triazoles, modified conditions enable 1,2,4-triazole synthesis. This method employs propargylamines and azides under copper(I) catalysis.
Adaptation for 1,2,4-Triazoles
-
Propargylamine Synthesis : Cinnamaldehyde reacts with ammonia to form 3-phenyl-2-propenylamine.
-
Cycloaddition : The amine reacts with an azide (e.g., benzyl azide) using CuI (10 mol%) and ascorbic acid in THF.
Limitations :
-
Requires strict temperature control (0–5°C) to suppress 1,2,3-triazole formation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | 6–12 h | Moderate | High |
| Alkylation | 65–75 | 8–10 h | High (N1) | Moderate |
| Microwave-Assisted | 90–95 | 15–20 min | High | High |
| Electrochemical | 75–80 | 3 h | Very High | Low |
| CuAAC Variants | 60–70 | 4–6 h | Low | Moderate |
Characterization and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
